molecular formula C18H23N3O2S B6017599 5-(methylsulfanylmethyl)-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]furan-2-carboxamide

5-(methylsulfanylmethyl)-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]furan-2-carboxamide

Cat. No.: B6017599
M. Wt: 345.5 g/mol
InChI Key: NYXIALZGZFVYKU-UHFFFAOYSA-N
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Description

5-(methylsulfanylmethyl)-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]furan-2-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a piperidine ring, and a pyridine ring

Properties

IUPAC Name

5-(methylsulfanylmethyl)-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-24-13-16-7-8-17(23-16)18(22)20-15-6-4-10-21(12-15)11-14-5-2-3-9-19-14/h2-3,5,7-9,15H,4,6,10-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXIALZGZFVYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=C(O1)C(=O)NC2CCCN(C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylsulfanylmethyl)-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors

    Formation of the Furan Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic or basic conditions.

    Introduction of the Piperidine Ring: This step often involves the use of a piperidine derivative, which can be synthesized through the hydrogenation of pyridine or by other methods.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through various methods, including the use of pyridine derivatives or by direct functionalization of the furan ring.

    Coupling to Form the Carboxamide: The final step involves the coupling of the furan, piperidine, and pyridine rings to form the carboxamide. This can be achieved through the use of coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, optimization of reaction conditions, and the use of cheaper and more readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

5-(methylsulfanylmethyl)-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of the corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions can be carried out using reagents such as halogens, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

5-(methylsulfanylmethyl)-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: The compound may have applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(methylsulfanylmethyl)-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]furan-2-carboxamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of these interactions and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(methylsulfanylmethyl)-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]furan-2-carboxamide: This compound is unique due to its combination of a furan ring, a piperidine ring, and a pyridine ring.

    Other Furan Derivatives: Compounds with similar furan rings but different substituents may have different properties and applications.

    Piperidine Derivatives: Compounds with piperidine rings but different substituents may also have different properties and applications.

    Pyridine Derivatives: Compounds with pyridine rings but different substituents may have different properties and applications.

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